5-Oxo-5-pyridin-2-ylpentanoic Acid Exhibits Weak, Sub-Millimolar Binding to PPARγ Compared to High-Affinity Agonists
This compound is a weak binder of human peroxisome proliferator-activated receptor gamma (PPARγ). In a competitive binding assay, it displayed an IC50 value of >50,000 nM (>50 μM) [1]. Its functional activity was also weak, with an EC50 of >15,000 nM for transactivation [1]. This contrasts sharply with high-affinity PPARγ agonists such as rosiglitazone, which exhibits an IC50 of approximately 40-80 nM in similar binding assays [2][3]. The quantitative difference in binding affinity is greater than 600-fold, establishing the compound's role as a low-affinity control or a negative control tool for PPARγ studies rather than a lead-like agonist.
| Evidence Dimension | Binding Affinity to Human PPARγ |
|---|---|
| Target Compound Data | IC50 > 50,000 nM; EC50 > 15,000 nM |
| Comparator Or Baseline | Rosiglitazone: IC50 ≈ 40-80 nM |
| Quantified Difference | >600-fold weaker binding |
| Conditions | Competitive binding assay for IC50; Transactivation assay in human HepG2 cells for EC50 |
Why This Matters
This quantitative data defines the compound's specific utility as a negative control or a low-affinity tool for PPARγ assays, a niche that cannot be filled by a high-affinity agonist.
- [1] BindingDB. (n.d.). Affinity data for BDBM50109109: Binding to human PPARγ (IC50 > 50,000 nM; EC50 > 15,000 nM). Retrieved from https://bindingdb.org View Source
- [2] Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor γ (PPARγ). Journal of Biological Chemistry, 270(22), 12953-12956. View Source
- [3] Willson, T. M., Cobb, J. E., Cowan, D. J., Wiethe, R. W., Correa, I. D., Prakash, S. R., ... & Lehmann, J. M. (1996). The structure-activity relationship between peroxisome proliferator-activated receptor γ agonism and the antihyperglycemic activity of thiazolidinediones. Journal of Medicinal Chemistry, 39(3), 665-668. View Source
